3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach uses the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of high-throughput screening and automated synthesis platforms, can be applied to scale up the production of 3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
2H-pyrazolo[3,4-b]pyridine: Another isomer with distinct chemical properties and biological activities.
3-Methyl-1H-pyrazolo[3,4-b]pyridine: A methylated derivative with unique reactivity and applications.
Uniqueness
3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific research applications .
Biological Activity
3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H12N4O, with a molecular weight of 252.27 g/mol. The compound features a pyrazolo[3,4-b]pyridine moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit anticancer properties. Specifically, this compound has been shown to inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated its effectiveness against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
Table 1: Anticancer Activity Data
The mechanism through which this compound exerts its anticancer effects involves the inhibition of tropomyosin receptor kinases (TRKs). These kinases play crucial roles in cell proliferation and differentiation. By binding to the active site of TRKs, the compound inhibits their kinase activity, leading to reduced cellular proliferation.
Antiviral Activity
Emerging studies suggest that derivatives of pyrazolo[3,4-b]pyridine may possess antiviral properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against viruses such as Zika virus.
Table 2: Antiviral Activity Data
Study on TRK Inhibition
A study focusing on the inhibition of TRKs by pyrazolo[3,4-b]pyridine derivatives highlighted the potential of these compounds as therapeutic agents for treating cancers driven by aberrant TRK signaling. The study reported that modifications to the benzamide moiety could enhance selectivity and potency against specific TRK isoforms.
Structure-Activity Relationship (SAR)
Research into the SAR of pyrazolo[3,4-b]pyridine derivatives has shown that substituents on the benzamide portion significantly influence biological activity. For instance, electron-withdrawing groups at specific positions have been linked to increased anticancer efficacy.
Properties
CAS No. |
370589-13-2 |
---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide |
InChI |
InChI=1S/C14H12N4O/c1-9-3-2-4-10(7-9)14(19)17-12-5-6-15-13-11(12)8-16-18-13/h2-8H,1H3,(H2,15,16,17,18,19) |
InChI Key |
KPMUEQBDCZFGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C3C=NNC3=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.